molecular formula C12H26N4O5 B3151371 Nebramine Disulfate CAS No. 71122-29-7

Nebramine Disulfate

Cat. No.: B3151371
CAS No.: 71122-29-7
M. Wt: 306.36 g/mol
InChI Key: QBWLTQZEVUXXSR-PZLNIEEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Nebramine Disulfate plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with β-lactam antibiotics, enhancing their effectiveness against multidrug-resistant bacteria such as Pseudomonas aeruginosa . The compound acts by permeabilizing the outer membrane of the bacteria, allowing the antibiotics to penetrate more effectively. This interaction is crucial in combating antibiotic resistance.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by enhancing the permeability of bacterial cell membranes, which facilitates the entry of antibiotics . This action disrupts cell signaling pathways and gene expression in bacteria, leading to their eventual death. Additionally, this compound affects cellular metabolism by interfering with protein synthesis, which is vital for bacterial growth and replication.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with bacterial cell membranes. It enhances the permeability of the outer membrane, allowing antibiotics to enter the bacterial cell more efficiently . This mechanism involves the inhibition of efflux pumps and the disruption of membrane integrity, leading to increased antibiotic susceptibility. This compound also affects gene expression by interfering with the transcription and translation processes in bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its effectiveness can decrease due to degradation . Long-term studies have shown that this compound maintains its antibacterial properties for extended periods, although its potency may diminish with prolonged exposure. In vitro and in vivo studies have demonstrated that the compound can have lasting effects on bacterial cellular function, leading to sustained antibacterial activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances the effectiveness of antibiotics without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to kidney and liver tissues. Threshold effects have been observed, where the compound’s antibacterial activity plateaus at a certain dosage, indicating an optimal concentration for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to antibiotic degradation and resistance . It interacts with enzymes such as β-lactamases, which are responsible for antibiotic resistance in bacteria. By inhibiting these enzymes, this compound enhances the effectiveness of β-lactam antibiotics. Additionally, the compound affects metabolic flux and metabolite levels, disrupting bacterial metabolic processes and leading to cell death.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these proteins, which determine its distribution within bacterial cells. This targeted transport is crucial for its antibacterial activity.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is primarily localized in the bacterial cell membrane, where it exerts its permeabilizing effects . Targeting signals and post-translational modifications direct this compound to specific compartments within the bacterial cell, ensuring its effective action against the bacteria. This localization is essential for disrupting bacterial cell function and enhancing antibiotic efficacy.

Properties

IUPAC Name

(3R,6R)-4,6-diamino-3-[(2R,5S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5?,6?,7+,8?,9?,10?,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWLTQZEVUXXSR-PZLNIEEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(C([C@@H](C1N)O[C@@H]2C(C[C@@H](C(O2)CN)O)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858169
Record name (1R,4R)-4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71122-29-7
Record name (1R,4R)-4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nebramine Disulfate
Reactant of Route 2
Nebramine Disulfate
Reactant of Route 3
Nebramine Disulfate
Reactant of Route 4
Nebramine Disulfate
Reactant of Route 5
Nebramine Disulfate
Reactant of Route 6
Nebramine Disulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.